N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . Benzothiazole derivatives have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or ethanol . The product is then purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of the benzothiazole ring followed by functionalization at specific positions . These methods may utilize various catalysts and reagents to optimize yield and purity .
Chemical Reactions Analysis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-chlorobenzothiazole: Exhibits similar biological activities but with different potency and selectivity.
Benzothiazole-2-thiol: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C9H6Cl2N2OS |
---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-8-6(15-9)3-2-5(10)7(8)11/h2-3H,1H3,(H,12,13,14) |
InChI Key |
UZJFWLHQJPHKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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